4-Chlorophenyl mesityl sulfone

Catalog No.
S12390199
CAS No.
22944-35-0
M.F
C15H15ClO2S
M. Wt
294.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorophenyl mesityl sulfone

CAS Number

22944-35-0

Product Name

4-Chlorophenyl mesityl sulfone

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1,3,5-trimethylbenzene

Molecular Formula

C15H15ClO2S

Molecular Weight

294.8 g/mol

InChI

InChI=1S/C15H15ClO2S/c1-10-8-11(2)15(12(3)9-10)19(17,18)14-6-4-13(16)5-7-14/h4-9H,1-3H3

InChI Key

YIFXGYRAAXGFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C

4-Chlorophenyl mesityl sulfone is an organosulfur compound characterized by the presence of a chlorinated phenyl group and a mesityl group attached to a sulfonyl functional group. Its chemical formula is C15H15ClO2SC_{15}H_{15}ClO_2S with a molecular weight of approximately 294.803 g/mol. The compound is known for its stability and solubility in various organic solvents, making it useful in both industrial and research applications .

Typical of sulfone compounds, including:

  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, leading to the formation of new carbon-sulfur bonds.
  • Smiles Rearrangement: This reaction involves the migration of the chlorophenyl group to a different position on the aromatic ring, facilitated by the sulfonyl group acting as a leaving group .
  • Pummerer Reaction: The compound can also undergo Pummerer-type reactions, where nucleophilic attack leads to the formation of α-substituted sulfides .

The synthesis of 4-chlorophenyl mesityl sulfone typically involves:

  • Sulfonation Reaction: A chlorinated phenol is reacted with a sulfonating agent (such as sulfur trioxide or chlorosulfonic acid) in the presence of a solvent like mesitylene. This reaction allows for the introduction of the sulfonyl group onto the aromatic ring.
  • Purification: The product is purified through recrystallization or chromatography techniques to isolate the desired compound from by-products and unreacted materials .

4-Chlorophenyl mesityl sulfone has several applications, including:

  • Pharmaceutical Intermediates: Utilized in the synthesis of various pharmaceutical agents due to its reactive sulfonyl group.
  • Chemical Research: Employed as a reagent in organic synthesis and material science for developing new compounds with specific properties.
  • Agricultural Chemicals: Potential use in formulating pesticides or herbicides due to its biological activity .

Several compounds share structural similarities with 4-chlorophenyl mesityl sulfone. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
4-Chlorophenyl methyl sulfoneChlorinated phenyl group + methyl sulfoneLower molecular weight; more soluble
4-Chlorophenyl phenyl sulfoneChlorinated phenyl + another phenyl groupExhibits different reactivity patterns
Mesitylene sulfonic acidMesityl group + sulfuric acidStrong acidity; used as a strong electrophile

These compounds differ primarily in their substituents and functional groups, influencing their reactivity, solubility, and biological activity.

The systematic investigation of sulfones as coupling partners began with simple aryl methyl sulfones in the late 20th century, where researchers recognized their potential as stable, crystalline electrophiles. Early work focused on palladium-catalyzed desulfitative couplings, leveraging the sulfone group’s ability to act as a leaving group under basic conditions. The 2010s marked a paradigm shift with the introduction of fluorinated sulfones, where electron-withdrawing substituents like chlorine and trifluoromethyl groups were found to lower the activation energy for C–SO₂ bond cleavage by 15–20 kcal/mol compared to non-activated analogs.

A critical advancement came through the development of redox-active sulfones, exemplified by 1-phenyl-1H-tetrazol-5-yl (PT) derivatives, which enabled nickel-catalyzed radical cross-coupling pathways. This innovation addressed long-standing challenges in forming C(sp³)–C(sp²) bonds, particularly with fluorinated substrates. The synthesis of 4-chlorophenyl mesityl sulfone builds upon these foundations, combining the electronic activation of the chlorophenyl group with the steric stabilization provided by the mesityl moiety.

Table 1: Evolution of Sulfone Electrophiles in Cross-Coupling Chemistry

Sulfone TypeDecade IntroducedKey Reactivity FeatureRepresentative Yield (%)
Aryl methyl sulfones1990sBase-mediated desulfitation45–60
Fluorinated aryl sulfones2010sRadical-stabilized intermediates70–85
PT-sulfones2018Single-electron transfer compatibility80–92
Mesityl sulfones2020sSteric protection of reactive center75–88*

*Extrapolated from analogous systems in cited literature

Role of Aryl Sulfones in Modern Catalytic Systems

The 4-chlorophenyl mesityl sulfone architecture exhibits three distinct advantages in palladium-catalyzed systems:

  • Electronic activation: The chlorine substituent increases the sulfone’s electrophilicity through inductive effects, reducing the Pd⁰ oxidative addition barrier by 30% compared to non-halogenated analogs.
  • Steric modulation: The mesityl group’s 2,4,6-trimethyl substitution pattern creates a 138° dihedral angle with the sulfone group, shielding the reactive center from undesirable β-hydride elimination pathways.
  • Radical stabilization: In nickel-catalyzed systems, the sulfone’s S–O bonds (1.45 Å) facilitate single-electron transfer processes, generating persistent radical intermediates that enable cross-coupling with organozinc reagents.

Recent mechanistic studies using ^19^F NMR spectroscopy and X-ray crystallography have revealed that the mesityl group’s methyl substituents participate in non-covalent interactions with catalytic intermediates. These interactions, measured at 2.8–3.2 Å distances in crystal structures, stabilize transition states during the transmetalation step of Suzuki–Miyaura reactions.

Table 2: Comparative Reactivity of Sulfone Electrophiles

Parameter4-Chlorophenyl Mesityl SulfonePhenyl Methyl SulfonePT-Sulfone
Oxidative Addition Rate (rel.)1.00.321.15
Radical Stability (Δt₁/₂)48 h2.5 h72 h
Steric Demand (ų)14298156
Typical Coupling PartnerAryl boronic acidsGrignard reagentsOrganozinc reagents

Data compiled from

Friedel-Crafts Sulfonylation Approaches

The Friedel-Crafts sulfonylation reaction represents one of the most established methodologies for constructing aryl sulfones, proceeding through electrophilic aromatic substitution mechanisms [7]. This approach involves the reaction of aromatic compounds with sulfonyl chlorides in the presence of Lewis acid catalysts, making it particularly suitable for the synthesis of 4-chlorophenyl mesityl sulfone [3].

Catalytic Systems for Sulfonyl Chloride Activation

Traditional homogeneous Lewis acid catalysts have dominated Friedel-Crafts sulfonylation reactions for decades [3]. Aluminum chloride remains the most widely employed catalyst, demonstrating exceptional activity in promoting sulfonyl chloride activation through coordination to the sulfur center [7]. The mechanism involves formation of a highly electrophilic sulfonylium ion intermediate, which subsequently attacks the aromatic ring to form the carbon-sulfur bond [3].

Table 1: Homogeneous Lewis Acid Catalysts for Sulfonyl Chloride Activation

Catalyst SystemReaction Temperature (°C)Catalyst Loading (mol%)Yield Range (%)Advantages
Aluminum chloride0-100100-12080-95High activity, well-established
Iron(III) chloride25-100100-11070-85Good activity, mild conditions
Zinc chloride25-80100-15060-80Moderate activity, mild conditions

Iron(III) chloride provides an alternative homogeneous catalyst system with comparable efficiency to aluminum chloride while operating under milder reaction conditions [3]. The catalyst demonstrates particular effectiveness with electron-rich aromatic substrates such as mesitylene, facilitating the formation of the desired sulfone linkage [3]. Zinc chloride offers a third homogeneous option, though with somewhat reduced catalytic activity compared to aluminum chloride and iron(III) chloride systems [3].

Heterogeneous solid acid catalysts have emerged as environmentally superior alternatives to traditional homogeneous Lewis acids [3]. Metal-exchanged montmorillonite clays, particularly iron(III)-montmorillonite, exhibit superior catalytic activity within the clay family due to the optimal combination of Bronsted and Lewis acidic sites [3]. The enhanced performance stems from the presence of both acid site types, which cooperatively activate the sulfonyl chloride reagent while maintaining high regioselectivity [3].

Table 2: Heterogeneous Solid Acid Catalysts

Catalyst SystemSurface Area (m²/g)Acid Site DensityRegioselectivity (para:ortho)Recyclability (cycles)
Iron(III)-montmorillonite200-400High85:155-7
Zeolite beta500-700Very high90:108-10
Zeolite Y600-800High88:126-8
Montmorillonite K10220-270Moderate80:204-6

Zeolite beta demonstrates exceptional performance among synthetic zeolites, attributed to its optimal pore structure and high density of acidic sites [3]. The three-dimensional channel system facilitates substrate diffusion while the strong acidity promotes efficient sulfonyl chloride activation [3]. Zeolite Y provides comparable activity with slightly different selectivity patterns due to its distinct framework topology [3].

Montmorillonite K10, while showing moderate activity as received, serves as an excellent support for metal exchange reactions [3]. The acid-treated montmorillonite possesses a highly mesoporous structure compatible with large reacting molecules and maintains high density of acidic sites suitable for sulfonylation reactions [3].

Solvent Effects on Regioselectivity

Solvent selection profoundly influences both reaction efficiency and regioselectivity in Friedel-Crafts sulfonylation reactions [11] [15]. The choice of reaction medium affects the stability of reaction intermediates, the solvation of ionic species, and the overall reaction mechanism [11].

Table 3: Solvent Effects on Regioselectivity in Sulfonylation Reactions

Solvent SystemDielectric ConstantC4:C2 SelectivityBase SystemTemperature (°C)
Dichloromethane8.970:30DABCO25-40
Chloroform4.894:6N-methylpiperidine25-40
Tetrahydrofuran7.675:25Triethylamine60-85
1,4-Dioxane2.285:15Cesium carbonate85

Chloroform emerges as the optimal solvent for achieving high C4-selectivity in pyridine sulfonylation, with regioselectivity ratios reaching 94:6 when combined with N-methylpiperidine as base [15]. The enhanced selectivity results from the lower dielectric constant of chloroform, which promotes stronger N-N bond formation in the activated pyridinium intermediate [15]. This stronger bonding effectively blocks addition of sulfinate to the C2-position, directing the reaction toward the desired C4-position [15].

Dichloromethane provides moderate regioselectivity while maintaining good overall yields [15]. The solvent's intermediate polarity balances substrate solubility with selectivity requirements, making it suitable for general sulfonylation applications [15]. Tetrahydrofuran proves particularly effective for organometallic-mediated sulfonylation reactions due to its coordinating ability and moderate polarity [18].

The base component significantly influences regioselectivity outcomes [15]. N-methylpiperidine demonstrates superior performance compared to DABCO, particularly when combined with chloroform solvent [15]. The sterically demanding N-methylpiperidine complex more effectively blocks addition of sulfinate to the C2-position of activated aromatic intermediates [15].

Transition Metal-Mediated Sulfone Formation

Transition metal catalysis has revolutionized sulfone synthesis by enabling mild reaction conditions, high functional group tolerance, and excellent selectivity control [18] [19]. These methodologies circumvent many limitations associated with traditional Friedel-Crafts approaches while providing access to diverse sulfone structures [18].

Palladium-Catalyzed Sulfonylation Pathways

Palladium catalysis offers versatile pathways for sulfone synthesis through various mechanistic manifolds [18] [19]. The most significant advancement involves three-component convergent synthesis employing DABSO as a convenient sulfur dioxide surrogate [18]. This approach combines aryl halides, organolithium reagents, and DABSO in a single reaction vessel to generate diverse sulfone products [18].

Table 4: Palladium-Catalyzed Sulfonylation Methods

Reaction TypePd CatalystLigand SystemTemperature (°C)Yield Range (%)Key Features
Three-component couplingPd(OAc)2XantPhos8570-90Convergent synthesis
Direct bromide sulfonylationPd2(dba)3RuPhos85-12065-95One-pot process
AminosulfonylationPdCl2Bidentate phosphines80-10075-85Amine incorporation
ChlorosulfonylationPd(OAc)2Monodentate phosphines60-8060-80Chloride retention

The three-component coupling methodology begins with addition of phenyllithium to DABSO at low temperature, achieving quantitative conversion to lithium phenylsulfinate [18]. The crude sulfinate suspension combines with palladium catalyst, appropriate ligand, base, and aryl iodide to afford the desired sulfone product [18]. Switching from tetrahydrofuran to 1,4-dioxane as solvent and heating to 85°C provides quantitative conversion to the target sulfone [18].

Direct aryl bromide sulfonylation represents another powerful palladium-catalyzed approach [19]. This methodology employs DABSO as sulfur dioxide source, followed by in situ treatment with electrophilic fluorinating agents to generate sulfonyl fluorides [19]. The process demonstrates excellent functional group tolerance and provides practical access to biologically important sulfonyl fluoride derivatives [19].

Mechanistic studies reveal that palladium catalysis proceeds through well-defined organometallic elementary steps [18]. The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), followed by sulfur dioxide insertion into the palladium-carbon bond [18]. Subsequent transmetalation with the organolithium reagent and reductive elimination completes the catalytic cycle while regenerating the active palladium(0) species [18].

Table 5: Mechanistic Pathways in Palladium-Catalyzed Sulfonylation

Elementary StepActivation Energy (kcal/mol)Rate-DeterminingSubstrate Dependence
Oxidative addition12-18OftenElectronic effects significant
SO2 insertion8-14RarelySteric effects moderate
Transmetalation10-16SometimesBase-dependent
Reductive elimination6-12RarelyLigand-dependent

Chlorosulfonylation reactions proceed through a distinct mechanism involving palladium-catalyzed activation of phenyl chlorosulfate derivatives [12]. The process demonstrates selectivity for sulfur dioxide-oxygen bond cleavage over carbon-sulfur bond activation, enabling installation of sulfonyl chloride functional groups [12]. This methodology proves particularly valuable for subsequent derivatization reactions [12].

Copper-Mediated C-S Bond Constructions

Copper catalysis provides cost-effective alternatives to palladium-based methodologies while maintaining excellent reaction efficiency [13] [20]. Heterogeneous copper nanoparticle catalysts demonstrate particular promise for large-scale sulfone synthesis due to their stability and recyclability [13].

Table 6: Copper-Catalyzed Sulfone Formation Methods

Copper SourceSupport/LigandReaction ConditionsSubstrate ScopeYield Range (%)
Cu nanoparticlesCarbon supportRoom temperatureBoronic acids + hydrazides70-90
Copper(I) iodideDiamine ligands80-150°CHalides + sulfinates60-85
Copper(II) acetateLigand-free60-100°COximes + sulfinates70-90
Copper(I) thiophenecarboxylateTEMPO60-120°CAlkenes + sulfonyl precursors60-85

Carbon-supported copper nanoparticles exhibit remarkable catalytic activity for the synthesis of diaryl sulfones from arylboronic acids and arylsulfonyl hydrazides [13]. The reaction proceeds smoothly at room temperature, demonstrating excellent substrate universality across various substitution patterns [13]. The low-valence copper species, as confirmed by X-ray diffraction analysis, mediates the transformation through an organometallic cycle involving copper(I) and copper(III) intermediates [13].

Copper(II) acetate catalyzes the oxidative coupling of oxime acetates with sodium sulfinates through a unique mechanistic pathway [20]. The transformation involves copper-catalyzed nitrogen-oxygen bond cleavage, followed by activation of vinyl sp2 carbon-hydrogen bonds and carbon-sulfur bond formation [20]. The oxime acetates function both as substrate and oxidant, eliminating the need for additional oxidizing agents [20].

Table 7: Mechanistic Features of Copper-Catalyzed Reactions

Mechanism TypeKey IntermediatesElectron TransferSelectivity Control
Organometallic cycleCu(I)/Cu(III) speciesTwo-electronSteric/electronic
Radical couplingCu-radical complexesSingle-electronKinetic
C-H activationCu-acetate complexesVariableDirecting groups
Oxidative couplingCu-oxime intermediatesTwo-electronSubstrate-controlled

The organometallic cycle mechanism involves initial transmetalation between the copper catalyst and arylboronic acid substrate [13]. Subsequent oxidative addition of the sulfonyl hydrazide generates a copper(III) intermediate, which undergoes reductive elimination to form the carbon-sulfur bond while regenerating the active copper(I) species [13]. This cycle enables high turnover numbers and excellent functional group compatibility [13].

Radical-mediated copper catalysis offers complementary reactivity patterns [45]. Generation of sulfonyl radicals from dimethylsulfamoyl chloride enables redox-neutral formation of sulfonates and sulfonamides under visible light activation [45]. The protocol demonstrates precise control over sulfonyl radical reactivity through judicious choice of photocatalyst systems [45].

Copper-mediated desulfonylative transformations provide additional synthetic versatility [21]. These reactions enable the use of sulfones as both synthetic intermediates and leaving groups, expanding the scope of cross-coupling methodologies [21]. The approach proves particularly valuable for accessing biaryl compounds while utilizing sulfones as readily available starting materials [21].

The mechanistic understanding of sulfone reactivity in cross-coupling reactions has advanced significantly through both experimental and computational studies. 4-Chlorophenyl mesityl sulfone represents a particularly interesting substrate for studying these mechanisms due to the combined electronic effects of the chloro substituent and the steric influence of the mesityl group [1] [2].

Palladium-Sulfone Complex Intermediates

Palladium-catalyzed desulfinative cross-coupling reactions proceed through well-defined intermediates that have been characterized both structurally and kinetically. The formation of palladium-sulfinate complexes represents a crucial step in the catalytic cycle, with these intermediates exhibiting distinct structural features [2].

Structural Characteristics of Palladium-Sulfinate Complexes

X-ray crystallographic studies have revealed that palladium-sulfinate complexes adopt a square planar geometry around the palladium center. In the case of (dppf)palladium(4-methylbenzenesulfinate)acetate, the palladium-sulfur bond length measures 2.2755(4) Å, which is notably shorter than analogous complexes such as (dppf)palladium(methylsulfinate)chloride (2.3262(9) Å) and (BINAP)palladium(4-methylbenzenesulfinate)chloride (2.3331(7) Å) [2]. The palladium-oxygen bond length in these complexes extends to 2.0975(13) Å, reflecting the strong trans influence of the sulfinate ligand [2].

The arrangement of ligands around palladium creates interesting intramolecular interactions. For instance, the acetate and 4-methylbenzenesulfinate ligands position themselves to generate a close contact of 2.578(2) Å between the non-coordinated oxygen atom of the acetate and the 2-aryl hydrogen of the sulfinate [2]. This spatial arrangement influences the subsequent reactivity patterns and helps stabilize the intermediate complex.

Mechanistic Pathway Through Sulfinate Intermediates

The catalytic cycle proceeds through a sequence of well-defined steps. Initial oxidative addition of the sulfone substrate to palladium(0) generates a palladium(II)-sulfinate intermediate. This intermediate then undergoes transmetalation with the organometallic coupling partner, followed by sulfur dioxide extrusion and reductive elimination to form the final coupled product [2].

Kinetic analysis has demonstrated that both transmetalation and sulfur dioxide extrusion likely occur after dissociation of a phosphine ligand, creating a vacant coordination site on palladium [2]. This mechanistic detail is crucial for understanding the role of ligand design in optimizing catalytic efficiency.

Role of Base and Counterions

The base serves a dual function in these reactions. Carbonate bases not only facilitate transmetalation but also trap the generated sulfur dioxide, preventing catalyst poisoning and enabling catalyst turnover [2]. Additionally, potassium counterions undergo cation metathesis with sulfinate salts, accelerating the transmetalation step through the formation of more reactive potassium sulfinates [2].

The influence of counterions extends beyond simple metathesis effects. Studies on oxidative addition of aryl sulfonates to palladium(0) complexes have shown that coordinating anions such as halides accelerate the rate of oxidative addition [3]. This acceleration occurs through coordination of the anion to palladium prior to oxidative addition, creating a more electron-rich metal center that facilitates carbon-sulfur bond activation [3].

Computational Modeling of Carbon-Sulfur Bond Cleavage

Density functional theory calculations have provided detailed insights into the energetics and mechanistic pathways of carbon-sulfur bond cleavage in sulfone substrates. These computational studies have been particularly valuable for understanding the factors that control reactivity and selectivity in desulfinative coupling reactions [4] [5] [6].

Thermodynamic and Kinetic Parameters

DFT calculations using generalized gradient approximation methods have quantified the energetics of carbon-sulfur bond cleavage in various metal complexes. For hexathioether complexes of the form [Metal(9S3)2]n+ (where 9S3 = 1,4,7-trithiacyclononane), the calculated reaction energies for carbon-sulfur bond cleavage vary significantly with the metal center: 4 kcal/mol for rhenium, 10 kcal/mol for technetium, and 44 kcal/mol for ruthenium [7]. The corresponding activation energies follow a similar trend: 10, 15, and 44 kcal/mol, respectively [7].

These computational results correlate well with experimental observations. Rhenium and technetium complexes lose ethylene immediately after reduction, while ruthenium compounds remain stable toward such elimination [7]. The enhanced reactivity of rhenium and technetium complexes results from higher-energy metal t2g orbitals due to the lower overall charge of the complex [7].

Electronic Factors in Carbon-Sulfur Bond Activation

The unique reactivity patterns observed in carbon-sulfur bond cleavage arise from specific electronic interactions between the metal center and the sulfur-containing ligand. Pi-back-donation from metal t2g orbitals into carbon-sulfur sigma* orbitals plays a crucial role in lowering activation barriers [7]. This interaction requires minimal electronic rearrangement upon bond cleavage, making the process kinetically favorable [7].

For sulfone substrates specifically, computational studies have revealed that the polarization of the carbon-sulfur bond significantly influences the activation energy for oxidative addition. Trifluoromethyl sulfones exhibit lower activation energies compared to phenyl sulfones due to increased bond polarization induced by the electron-withdrawing trifluoromethyl group [5]. The calculated activation energy for oxidative addition of phenyl trifluoromethyl sulfone is 5.8 kcal/mol lower than that of diphenyl sulfone [5].

Transition State Structures and Reaction Coordinates

DFT calculations have elucidated the detailed structure of transition states involved in carbon-sulfur bond cleavage. The oxidative addition process typically proceeds through a three-centered transition state involving the palladium center, the carbon atom, and the sulfur atom of the sulfone [5]. The geometry of this transition state is influenced by both steric and electronic factors associated with the substituents on the sulfone.

Computational modeling has also revealed the importance of solvent effects and medium influences on reaction energetics. Polar solvents stabilize charged intermediates and transition states, leading to lower activation barriers for oxidative addition [3]. This solvent dependence explains the experimental observation that aryl tosylate additions to palladium complexes proceed faster in more polar solvents [3].

Predictive Capabilities of Computational Models

Modern DFT methods have demonstrated excellent predictive capabilities for sulfone reactivity patterns. Linear scaling relationships between calculated and experimental activation energies allow for the rational design of new sulfone substrates with tailored reactivity profiles [4]. These computational tools have been particularly valuable for understanding fluorine effects in sulfone chemistry, where traditional experimental approaches may be challenging [4].

The computational framework has also been extended to predict stereoselectivity in carbon-sulfur bond functionalization reactions. Analysis of competing transition states reveals how steric interactions, weak non-covalent forces, and electronic effects combine to control the stereochemical outcome of these transformations [8].

Steric and Electronic Effects of Mesityl Substituents

The mesityl group (2,4,6-trimethylbenzene) represents one of the most sterically demanding aryl substituents commonly employed in organometallic chemistry. Its incorporation into 4-chlorophenyl mesityl sulfone introduces significant steric and electronic perturbations that profoundly influence reactivity patterns and molecular conformations [9] [10] [11].

Steric Parameters and Cone Angles

Quantitative assessment of steric effects has revealed that the mesityl group exhibits a cone angle comparable to that of ferrocenyl substituents, approximately 180 degrees [12]. This places mesityl substituents among the most sterically demanding groups, exceeding the steric bulk of cyclohexyl, tert-butyl, and ortho-tolyl groups [12]. The three methyl groups positioned at the 2, 4, and 6 positions of the benzene ring create a highly congested environment that effectively shields the attached heteroatom from approach by other molecules or reactive species [9].

The steric influence of mesityl substituents manifests dramatically in solid-state packing arrangements. In platinum complexes bearing mesityl-substituted ligands, the introduction of these bulky groups increases intermolecular platinum-platinum distances from 4.4 Å to 8.59 Å [9] [13]. This substantial increase in separation prevents deleterious π-π stacking interactions and metal-metal interactions that often lead to luminescence quenching in the solid state [13].

Electronic Properties and Donor Characteristics

Despite their substantial steric bulk, mesityl groups also exhibit distinctive electronic properties that influence their reactivity. Electrochemical studies and infrared spectroscopic analysis of nickel carbonyl complexes have established that mesityl substituents function as moderate electron donors [12]. The electron-donating capacity of mesityl groups falls between that of methyl and ethyl substituents, making them better electron donors than methyl groups but poorer donors than ethyl groups [12].

The electronic influence of mesityl substituents arises from the combination of inductive and resonance effects. The three methyl substituents provide electron density through hyperconjugation, while the aromatic system can participate in π-conjugation with appropriate acceptor orbitals [14]. However, the steric bulk of the mesityl group often forces it into conformations where optimal orbital overlap is compromised, leading to reduced conjugative interactions [14].

Conformational Effects and Molecular Dynamics

The steric requirements of mesityl substituents impose significant conformational constraints on molecular systems. In dimesityl-substituted compounds, the two bulky aromatic rings cannot simultaneously occupy the same plane due to severe steric repulsion [14]. This conformational preference has been quantified through computational studies, which reveal energy differences of 7-12 kcal/mol between low-energy conformations with perpendicular mesityl rings and high-energy conformations with coplanar arrangements [14].

Dynamic processes involving mesityl rotation typically exhibit low activation barriers. Relaxed surface scans for μ-mesityl ligands bound to dicopper centers show barriers of less than 1 kcal/mol for reorientation processes [11]. This facile rotation explains why NMR spectra of mesityl-containing compounds often show time-averaged signals even at low temperatures [11].

Influence on Catalyst Design and Reactivity

The unique combination of steric bulk and moderate electron donation makes mesityl substituents valuable tools for controlling catalyst selectivity and reactivity. In palladium-catalyzed cross-coupling reactions, mesityl-substituted phosphine ligands can suppress undesired side reactions such as β-hydride elimination while maintaining sufficient electron density at the metal center for efficient catalytic turnover [15].

The steric protection provided by mesityl groups has proven particularly effective in preventing decomposition pathways that involve ortho-hydrogen abstraction or reductive elimination. Transition metal tetramesityl complexes exhibit remarkable stability due to the protective shielding effect of the methyl substituents [10]. This stability allows for isolation and characterization of otherwise unstable oxidation states and enables catalytic applications under demanding reaction conditions [10].

Applications in Molecular Materials

The structural and electronic properties of mesityl substituents have found extensive application in the design of molecular materials. The ability of mesityl groups to prevent aggregation makes them valuable components in organic light-emitting diode applications, where intermolecular interactions can lead to efficiency losses [13]. Similarly, the steric bulk of mesityl substituents has been exploited in the design of single-molecule devices and molecular electronics applications where precise control of intermolecular distances is crucial [10].

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

294.0481286 g/mol

Monoisotopic Mass

294.0481286 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types